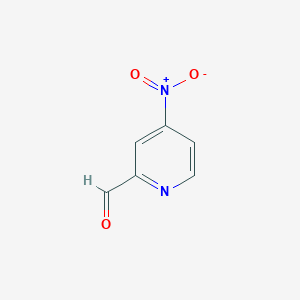
4-Nitropicolinaldehyde
Descripción general
Descripción
4-Nitropicolinaldehyde, also known as 4-nitro-2-pyridinecarbaldehyde, is an organic compound with the molecular formula C6H4N2O3. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitropicolinaldehyde can be synthesized through multiple synthetic routes. One common method involves the nitration of 2-picoline-N-oxide followed by oxidation and subsequent reactions. The steps are as follows:
- Nitration of 2-picoline-N-oxide using fuming nitric acid and sulfuric acid at 100-105°C for 2 hours.
- Heating the nitrated product to obtain the intermediate compound.
- Treating the intermediate with aqueous sodium hydroxide and methanol at ambient temperature for 1.5 hours.
- Final reaction with dimethyl sulfoxide, N,N’-dicyclohexylcarbodiimide, and phosphoric acid at ambient temperature for 1.5 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and oxidation processes, followed by purification steps to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of this compound yields 4-aminopicolinaldehyde.
- Oxidation of the aldehyde group forms 4-nitropicolinic acid.
- Substitution reactions produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Nitropicolinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-nitropicolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
4-Nitropicolinaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring. It is used in similar chemical reactions and applications.
4-Nitroacetophenone: Contains a nitro group and a ketone group attached to a benzene ring. It is used in organic synthesis and as a precursor for pharmaceuticals.
4-Nitroaniline: Contains a nitro group and an amino group attached to a benzene ring. It is used in the production of dyes and pigments.
The uniqueness of this compound lies in its pyridine ring, which imparts different chemical reactivity and properties compared to benzene derivatives .
Propiedades
IUPAC Name |
4-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNGAKFHUOJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561878 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108338-19-8 | |
| Record name | 4-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

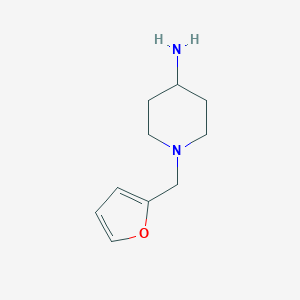
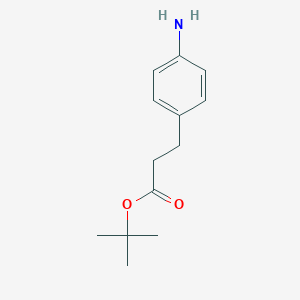
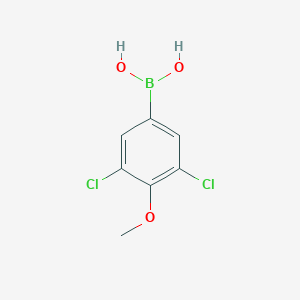

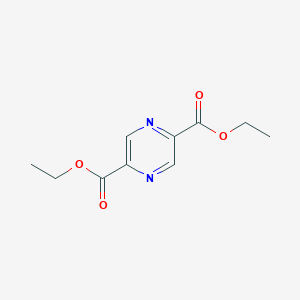
![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)
![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

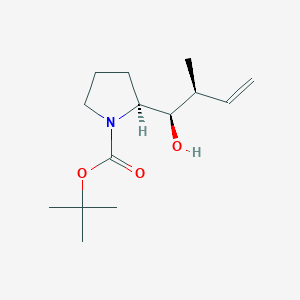
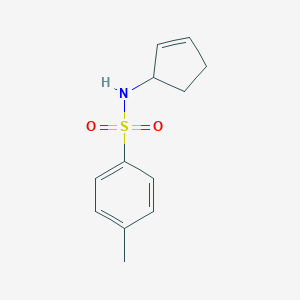
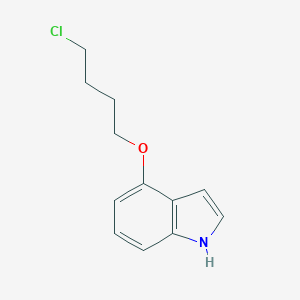
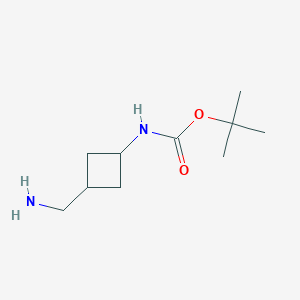
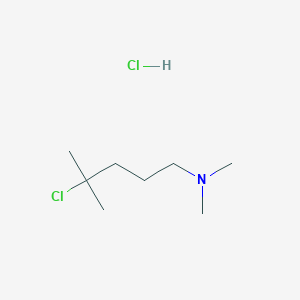
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
